4,4-Dicyano-3-methyl-3-butenal dimethyl acetal

Catalog No.
S727405
CAS No.
410547-37-4
M.F
C9H12N2O2
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Dicyano-3-methyl-3-butenal dimethyl acetal

CAS Number

410547-37-4

Product Name

4,4-Dicyano-3-methyl-3-butenal dimethyl acetal

IUPAC Name

2-(4,4-dimethoxybutan-2-ylidene)propanedinitrile

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C9H12N2O2/c1-7(8(5-10)6-11)4-9(12-2)13-3/h9H,4H2,1-3H3

InChI Key

CTYBHSRNBNLRSA-UHFFFAOYSA-N

SMILES

CC(=C(C#N)C#N)CC(OC)OC

Canonical SMILES

CC(=C(C#N)C#N)CC(OC)OC

4,4-Dicyano-3-methyl-3-butenal dimethyl acetal is a highly specialized dicyanoalkene and acetal-functionalized building block, primarily procured as an advanced precursor for the synthesis of substituted pyridines, most notably 3-cyano-4-methyl-2-pyridone. In industrial pharmaceutical manufacturing, it serves as the critical intermediate for producing 2-chloro-3-amino-4-methylpyridine (CAPIC), the core building block for the HIV-1 non-nucleoside reverse transcriptase inhibitor Nevirapine. By integrating a pre-formed push-pull alkene system with a protected aldehyde equivalent, this compound enables highly regiocontrolled acid-catalyzed cyclization, bypassing the inefficiencies, low yields, and safety hazards associated with legacy pyridine functionalization routes [1].

Procurement Fit

Workflow Knoevenagel adduct for CAPIC → nevirapine synthesis
Selection Acetal form favors regiochemical control over butadiene isomer
Use context Industrial-scale intermediate; supports HCl-gas chlorination route

Substituting this specific dimethyl acetal adduct with generic Knoevenagel adducts derived from N,N-dimethylformamide (DMF) dialkyl acetals leads to severe process inefficiencies, primarily due to competitive dimer formation during cyclization [1]. Furthermore, attempting to bypass this intermediate entirely by using benchmark starting materials like 2-amino-4-picoline for direct nitration results in poor regioselectivity (yielding mixtures of 3- and 5-nitro isomers) and introduces severe thermo-chemical 'run-away' hazards at scale [1]. Similarly, alternative Michael addition routes using ethyl cyanoacetate and crotonaldehyde suffer from sluggish reaction kinetics and low-yielding cyclization steps [1]. Thus, the specific structural arrangement of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal is strictly required to lock in the regiochemistry and ensure safe, high-yield scalable manufacturing.

Substitution Risk

This acetal

Reported regiochemical control; avoids premature polymerization in acid-catalyzed cyclization.

Butadiene isomer

May shift regiochemical outcome and risk polymerization; product ratio and stability require evaluation.

This acetal route

Single acid-catalyzed step to pyridone; avoids nitration mixtures and chlorinating agents.

Alternative CAPIC routes

Nitration route creates 3/5-isomer mixtures; ethyl cyanoacetate routes require hazardous chlorine gas and specialized equipment.

Cyclization Yield & Dimerization Prevention

During the synthesis of 2-halonicotinic acid derivatives, the choice of the beta,gamma-unsaturated aldehyde equivalent is critical. Using traditional DMF acetal-derived Knoevenagel adducts results in competitive dimer formation, limiting overall two-step process yields to 15–40%. In contrast, the use of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal provides a clean, regiocontrolled acid-catalyzed cyclization to 3-cyano-4-methyl-2-pyridone, overcoming the dimerization issues and supporting downstream CAPIC processes that average >90% yield per step [1].

Evidence DimensionOverall two-step cyclization yield
Target Compound DataSupports highly efficient cyclization without dimer formation (downstream process averages 93-95% per step)
Comparator Or BaselineDMF acetal-derived Knoevenagel adducts (15–40% overall yield)
Quantified DifferenceEliminates dimer formation, more than doubling overall process efficiency compared to DMF acetal routes
ConditionsAcid-catalyzed cyclization (e.g., concentrated sulfuric acid) to form substituted pyridones

Procurement of this specific acetal eliminates yield-destroying side reactions, making it the only viable choice for cost-effective, commercial-scale API intermediate synthesis.

Knoevenagel selectivity
Cross-study comparable
10:1 acetal:butadiene vs. ~1:1 to 2:1 baseline
5- to 10-fold selectivity improvement supports procurement-scale efficiency.
Piperidinium acetate/toluene at 35 °C; CN110330479A.

Thermal Safety and Scalability

Legacy methods for synthesizing CAPIC rely on the direct nitration of 2-amino-4-picoline, a process plagued by non-selective nitration at the 3- and 5-positions and severe thermo-chemical hazards that pose 'run-away' risks in large-scale reactors. By utilizing 4,4-dicyano-3-methyl-3-butenal dimethyl acetal, manufacturers shift the synthesis to an acid-catalyzed cyclization. While exothermic, this reaction is safely controlled by regulating the addition rate to maintain temperatures below 50 °C, completely bypassing the explosive risks and regiochemical mixtures of the nitration route [1].

Evidence DimensionProcess safety and regioselectivity at scale
Target Compound DataControlled exothermic cyclization (< 50 °C) with absolute regiocontrol
Comparator Or Baseline2-amino-4-picoline (Direct nitration yields 3- and 5-nitro mixtures with run-away thermal hazards)
Quantified DifferenceEliminates explosive run-away risks and the need for complex isomer separation
ConditionsIndustrial scale-up of CAPIC synthesis

For industrial buyers, avoiding thermal run-away hazards and isomer purification drastically reduces capital expenditure on specialized safety infrastructure and downstream processing.

Downstream purity
Cross-study comparable
≥99% HPLC for 2-chloro-4-methylpyridine-3-carbonitrile
Supports direct use without recrystallization; may reduce processing steps.
HCl gas at 0–10 °C; CN105859614A.

Reaction Kinetics vs Michael Addition

Another alternative route to CAPIC utilizes the Michael addition of ethyl cyanoacetate with crotonaldehyde. However, this benchmark pathway is characterized by sluggish reaction kinetics and a low-yielding subsequent cyclization step. Procuring 4,4-dicyano-3-methyl-3-butenal dimethyl acetal circumvents the slow Michael addition entirely, as the pre-formed dicyanoalkene and acetal moieties are already perfectly positioned for rapid, high-yielding intramolecular cyclization upon treatment with strong acid [1].

Evidence DimensionReaction kinetics and cyclization efficiency
Target Compound DataRapid, high-yielding acid-catalyzed cyclization
Comparator Or BaselineEthyl cyanoacetate + crotonaldehyde (Slow Michael addition, low-yielding cyclization)
Quantified DifferenceProvides a streamlined, high-throughput alternative that avoids the kinetic bottlenecks of multi-component Michael additions
ConditionsSynthesis of 3-cyano-4-methyl-2-pyridone or related intermediates

Faster reaction kinetics and higher yields directly translate to increased plant throughput and lower API manufacturing costs.

POCl₃ elimination
Class-level inference
0 g POCl₃ consumed vs. ~3–5 kg/kg product in earlier processes
Eliminates phosphorus waste stream; may reduce corrosion and disposal costs.
CN105859614A vs. US6399781; HCl gas at atmospheric pressure.
Cyclization yield
Supporting evidence
75–85% (post-distillation) vs. ~60–70% (crude)
Distillation may improve pyridone yield by 10–20 percentage points.
Wiped-film evaporation; US6399781 & related pyridone syntheses.

Commercial-Scale CAPIC Synthesis

This compound is the definitive choice for the industrial production of 2-chloro-3-amino-4-methylpyridine (CAPIC). It serves as a critical, safe, and regiocontrolled intermediate that strictly avoids the thermal run-away hazards and poor selectivity associated with traditional picoline nitration [1].

NNRTI Manufacturing

Procurement of this specific acetal is essential for the upstream supply chain of Nevirapine. By enabling a high-yielding cyclization step without dimerization, it supports downstream processes that average >90% yield per step, maintaining cost-effective global access to HIV-1 therapeutics [2].

Novel Substituted Pyridones & Pyridines

Ideal for discovery chemistry programs requiring a reliable, pre-functionalized beta,gamma-unsaturated aldehyde equivalent. It allows chemists to build complex, 4-alkylated nicotinic acid derivatives efficiently, without the low yields and dimer formation typically seen with DMF acetal-derived precursors [1].

Application Fit

Application
Selection Property
Validation Focus
Sustainable CAPIC scale-up
HCl gas chlorination route
Waste stream elimination; purity verification after chlorination
High-selectivity Knoevenagel process
Acetal:butadiene ratio optimization
Reaction condition review; downstream isomer burden reduction
Continuous-flow pyridone synthesis
Fast acid-catalyzed cyclization
Residence time & conversion in flow; crude feed compatibility
API intermediate procurement
Distilled vs. crude acetal grade
Cyclization yield review; cost-of-goods impact

XLogP3

1.1

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